6-Chloro-2-fluoro-3-methylbenzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-fluoro-3-methylbenzoyl chloride is an organic compound with the molecular formula C8H5Cl2FO and a molecular weight of 207.03 g/mol . It is a derivative of benzoyl chloride, where the benzene ring is substituted with chlorine, fluorine, and methyl groups. This compound is used in various chemical synthesis processes and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Chloro-2-fluoro-3-methylbenzoyl chloride can be synthesized through several methods. One common method involves the chlorination of 6-chloro-2-fluoro-3-methylbenzoic acid using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 . The reaction typically occurs under reflux conditions, where the acid is dissolved in an inert solvent such as dichloromethane, and the chlorinating agent is added slowly. The reaction mixture is then heated to facilitate the formation of the benzoyl chloride derivative.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-fluoro-3-methylbenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, this compound can hydrolyze to form 6-chloro-2-fluoro-3-methylbenzoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used.
Hydrolysis: Water or aqueous bases (e.g., sodium hydroxide) are used under mild to moderate heating.
Reduction: Reducing agents like LiAlH4 are used in anhydrous ether solvents under inert atmosphere.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzamides, esters, and thioesters.
Hydrolysis: The major product is 6-chloro-2-fluoro-3-methylbenzoic acid.
Reduction: The major product is 6-chloro-2-fluoro-3-methylbenzyl alcohol.
Scientific Research Applications
6-Chloro-2-fluoro-3-methylbenzoyl chloride is utilized in various scientific research applications:
Mechanism of Action
The mechanism of action of 6-chloro-2-fluoro-3-methylbenzoyl chloride depends on its application. In chemical synthesis, it acts as an acylating agent, transferring its benzoyl group to nucleophiles. The molecular targets and pathways involved vary based on the specific reactions and products formed .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-Chloro-2-fluoro-3-methylbenzoyl chloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties compared to other benzoyl chloride derivatives. The presence of both chlorine and fluorine atoms enhances its electrophilicity, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
6-chloro-2-fluoro-3-methylbenzoyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2FO/c1-4-2-3-5(9)6(7(4)11)8(10)12/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWTPJKCARLIKFP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)C(=O)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378628 |
Source
|
Record name | 6-Chloro-2-fluoro-3-methylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261762-82-7, 261762-81-6 |
Source
|
Record name | 6-Chloro-2-fluoro-3-methylbenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=261762-82-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-2-fluoro-3-methylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.